molecular formula C3H2Na3O6P B1346785 2-Propenoic acid, 2-(phosphonooxy)-, trisodium salt CAS No. 5541-93-5

2-Propenoic acid, 2-(phosphonooxy)-, trisodium salt

Cat. No.: B1346785
CAS No.: 5541-93-5
M. Wt: 233.99 g/mol
InChI Key: RJUFBDMHZGRGMA-UHFFFAOYSA-K
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Scientific Research Applications

2-Propenoic acid, 2-(phosphonooxy)-, trisodium salt has numerous applications in scientific research:

Biochemical Analysis

Biochemical Properties

2-Propenoic acid, 2-(phosphonooxy)-, trisodium salt is involved in several biochemical reactions. It interacts with enzymes such as pyruvate kinase, which catalyzes the conversion of phosphoenolpyruvic acid to pyruvate, generating adenosine triphosphate (ATP) in the process. This compound also inhibits hexokinase, phosphoglucose isomerase, phosphofructokinase, and aldolase, which are key enzymes in glycolysis .

Cellular Effects

This compound significantly impacts cellular processes. It influences cell signaling pathways by acting as a substrate for pyruvate kinase, leading to the production of ATP. This compound also affects gene expression and cellular metabolism by regulating the activity of glycolytic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with enzymes. It acts as a substrate for pyruvate kinase, facilitating the transfer of a phosphate group to adenosine diphosphate (ADP) to form ATP. This compound also inhibits several glycolytic enzymes, thereby regulating the flow of metabolites through the glycolytic pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at low temperatures, but it can degrade over time if not stored properly. Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of energy production and metabolic regulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively supports metabolic processes without causing adverse effects. At high doses, it can lead to toxicity and adverse effects, including disruptions in cellular metabolism and energy production .

Metabolic Pathways

This compound is involved in the glycolytic and gluconeogenic pathways. It interacts with enzymes such as pyruvate kinase and phosphoenolpyruvate carboxykinase, playing a critical role in the conversion of phosphoenolpyruvic acid to pyruvate and oxaloacetate, respectively. This compound also affects metabolic flux and metabolite levels within these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins. These interactions facilitate its localization and accumulation in areas where it is needed for metabolic processes. The compound’s distribution is crucial for its role in energy production and metabolic regulation .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it participates in glycolysis and gluconeogenesis. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These mechanisms ensure that the compound is available in the right cellular compartments to carry out its metabolic functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-(phosphonooxy)-, trisodium salt typically involves the phosphorylation of pyruvic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of phosphorylating agents such as phosphoric acid or its derivatives .

Industrial Production Methods

In industrial settings, the production of this compound is carried out using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-(phosphonooxy)-, trisodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms .

Comparison with Similar Compounds

Similar Compounds

  • Phosphoenolpyruvic acid monosodium salt
  • Phosphoenolpyruvic acid monopotassium salt
  • Phosphoenolpyruvic acid disodium salt

Uniqueness

2-Propenoic acid, 2-(phosphonooxy)-, trisodium salt is unique due to its specific role in metabolic pathways and its ability to act as an inhibitor of multiple enzymes. Its trisodium salt form provides distinct solubility and stability characteristics compared to its monosodium and monopotassium counterparts .

Properties

IUPAC Name

trisodium;2-phosphonatooxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5O6P.3Na/c1-2(3(4)5)9-10(6,7)8;;;/h1H2,(H,4,5)(H2,6,7,8);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUFBDMHZGRGMA-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Na3O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063948
Record name 2-Propenoic acid, 2-(phosphonooxy)-, trisodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5541-93-5
Record name Trisodium phosphoenolpyruvate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005541935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-(phosphonooxy)-, sodium salt (1:3)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-(phosphonooxy)-, trisodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trisodium 2-phosphonatoacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.461
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRISODIUM PHOSPHOENOLPYRUVATE
Source FDA Global Substance Registration System (GSRS)
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